1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and ethyl groups, along with a carboxylic acid functional group, makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-benzyl-2-ethyl-4-oxobutanoic acid with ammonia or primary amines can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization processes. The use of flow microreactor systems has been explored to enhance efficiency and yield . These methods allow for the continuous production of the compound under controlled conditions, minimizing by-products and optimizing reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Catalytic hydrogenation can reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features but different functional groups.
N-Methylpyrrolidin-2-one: A widely used solvent with a pyrrolidine ring but different substituents.
Pyrrolopyrazine derivatives: Compounds with a fused pyrrolidine and pyrazine ring, exhibiting different biological activities.
Uniqueness: 1-Benzyl-2-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is unique due to its specific combination of benzyl, ethyl, and carboxylic acid groups. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-benzyl-2-ethyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-11(14(17)18)8-13(16)15(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOOQZTAKUQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CC(=O)N1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.